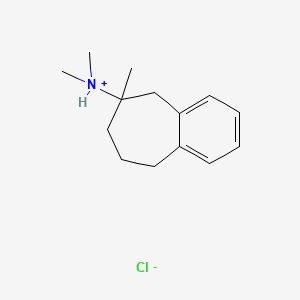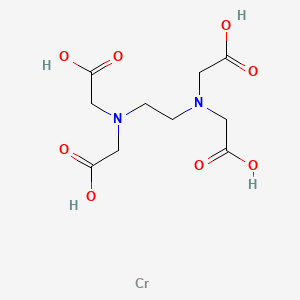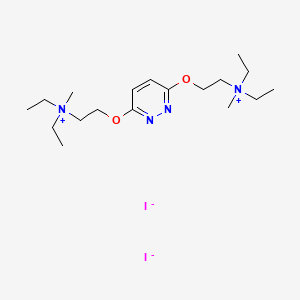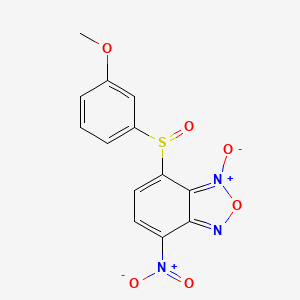![molecular formula C36H24N2 B13758540 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four phenyl groups attached to a pyridoquinoline core, which contributes to its distinct chemical behavior and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of heterogeneous propylphosphonium tetrachloroindate ionic liquid as a catalyst has been reported for the synthesis of quinolines and pyridoquinolines . The reaction conditions often require controlled temperatures and the presence of specific reagents to ensure the desired product yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyridoquinolines.
科学研究应用
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
Quinolines: Share a similar core structure but lack the additional phenyl groups.
Pyridoquinolines: Similar backbone but with different substituents.
Phenyl-substituted quinolines: Vary in the number and position of phenyl groups.
Uniqueness
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline is unique due to the specific arrangement of phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C36H24N2 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
2,4,7,9-tetraphenylpyrido[2,3-g]quinoline |
InChI |
InChI=1S/C36H24N2/c1-5-13-25(14-6-1)29-21-33(27-17-9-3-10-18-27)37-35-24-32-30(26-15-7-2-8-16-26)22-34(28-19-11-4-12-20-28)38-36(32)23-31(29)35/h1-24H |
InChI 键 |
LCOJEBJDQILYMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC4=C(C=C23)N=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


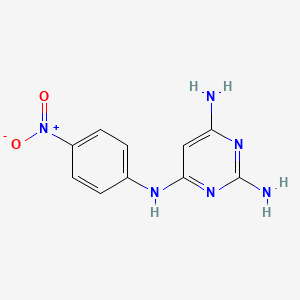
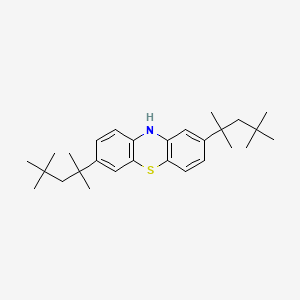

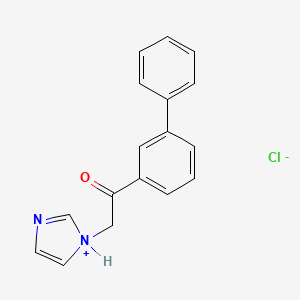


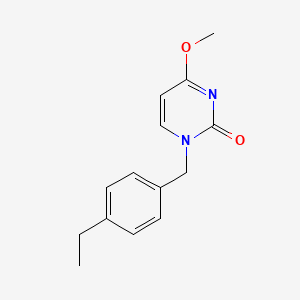
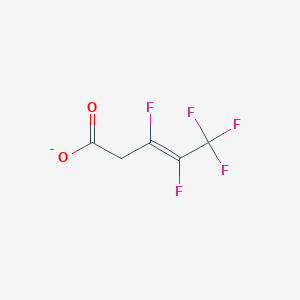
![(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13758493.png)

